molecular formula C15H10ClIN2O3S B4650203 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4650203
M. Wt: 460.7 g/mol
InChI Key: OVLBBQKIRNJCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as CIABA, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth and proliferation. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain proteins involved in cancer cell growth and proliferation, including cyclin D1 and c-Myc. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a cancer treatment. However, there are also limitations to its use. For example, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to be toxic to normal cells at high concentrations, which could limit its use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential side effects.

Future Directions

There are a number of future directions for research on 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of more effective and less toxic derivatives of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid for use as cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential applications in other areas of scientific research, such as antimicrobial therapy. Finally, more research is needed to fully understand the potential side effects of 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid and its safety for use in clinical settings.

Scientific Research Applications

4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-chloro-3-[(3-iodobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN2O3S/c16-11-5-4-9(14(21)22)7-12(11)18-15(23)19-13(20)8-2-1-3-10(17)6-8/h1-7H,(H,21,22)(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLBBQKIRNJCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-({[(3-iodophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid
Reactant of Route 6
4-chloro-3-({[(3-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.